molecular formula C10H12O B022134 2,4,6-Trimethylbenzaldehyde CAS No. 487-68-3

2,4,6-Trimethylbenzaldehyde

Cat. No.: B022134
CAS No.: 487-68-3
M. Wt: 148.20 g/mol
InChI Key: HIKRJHFHGKZKRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mesitaldehyde, also known as 2,4,6-Trimethylbenzaldehyde, is a derivative of benzaldehyde . It is primarily used as an intermediate in organic synthesis for various products like pharmaceuticals, dyes, and fragrances . The primary targets of Mesitaldehyde are the molecules that it reacts with in these synthesis reactions.

Mode of Action

The mode of action of Mesitaldehyde involves its interaction with other molecules in chemical reactions. It has three methyl groups attached to the benzene ring at positions 2, 4, and 6 . This substitution with electron-donating methyl groups activates the aromatic ring for further electrophilic substitution reactions .

Biochemical Pathways

Mesitaldehyde is involved in various biochemical pathways, primarily as an intermediate in organic synthesis. The affected pathways and their downstream effects depend on the specific reactions that Mesitaldehyde is participating in. For example, it can be used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes .

Pharmacokinetics

As an intermediate in organic synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Mesitaldehyde can vary widely depending on the specific context. In general, due to the hydrophobicity of the methyl groups, it is less soluble in water but more soluble in organic solvents . It is stable at ordinary temperatures .

Result of Action

The result of Mesitaldehyde’s action is the formation of new organic compounds. It is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes . Due to its reactive nature, Mesitaldehyde itself isn’t likely the final drug molecule in medications .

Biochemical Analysis

Biochemical Properties

Mesitaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids . This interaction is crucial for the metabolism and detoxification of aldehydes in the body. Additionally, mesitaldehyde can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function .

Cellular Effects

Mesitaldehyde influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, mesitaldehyde can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Furthermore, mesitaldehyde’s interaction with cellular proteins can impact cellular metabolism by modifying enzyme activities and metabolic fluxes .

Molecular Mechanism

At the molecular level, mesitaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming covalent adducts that alter their function . Mesitaldehyde can also inhibit or activate enzymes by modifying their active sites or altering their conformation . Additionally, mesitaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mesitaldehyde can change over time due to its stability and degradation. Mesitaldehyde is relatively stable at ordinary temperatures but can degrade under certain conditions, such as exposure to light and air . Long-term exposure to mesitaldehyde in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of mesitaldehyde vary with different dosages in animal models. At low doses, mesitaldehyde may have minimal impact on cellular function, while higher doses can induce toxic effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

Mesitaldehyde is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2,4,6-trimethylbenzoic acid . This metabolic pathway is crucial for the detoxification and elimination of mesitaldehyde from the body. Additionally, mesitaldehyde can participate in other metabolic reactions, such as conjugation with glutathione, which further aids in its detoxification .

Transport and Distribution

Within cells and tissues, mesitaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . Mesitaldehyde can also be transported by specific binding proteins and transporters that facilitate its movement within the cell .

Subcellular Localization

Mesitaldehyde’s subcellular localization can influence its activity and function. It has been observed to localize in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes . Additionally, mesitaldehyde can be targeted to specific organelles, such as the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Post-translational modifications and targeting signals play a role in directing mesitaldehyde to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production of mesitaldehyde typically involves the oxidation of mesitylene using chromium trioxide or potassium permanganate, followed by purification steps to isolate the aldehyde .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Electrophilic Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

Scientific Research Applications

Mesitaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzaldehyde: The parent compound of mesitaldehyde, lacking the three methyl groups.

    Tolualdehyde: Similar to mesitaldehyde but with only one methyl group attached to the benzene ring.

    Cuminaldehyde: Contains an isopropyl group instead of three methyl groups.

Uniqueness of Mesitaldehyde: Mesitaldehyde is unique due to the presence of three methyl groups, which significantly enhance its reactivity and solubility in organic solvents compared to benzaldehyde and other similar compounds . This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

2,4,6-trimethylbenzaldehyde
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InChI

InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3
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InChI Key

HIKRJHFHGKZKRI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C)C=O)C
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Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID5052125
Record name 2,4,6-Trimethylbenzaldehyde
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Molecular Weight

148.20 g/mol
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Physical Description

Clear light yellow liquid; mp = 10-12 deg C; [Sigma-Aldrich MSDS], Liquid
Record name 2,4,6-Trimethylbenzaldehyde
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Boiling Point

238.50 °C. @ 760.00 mm Hg
Record name 2,4,6-Trimethylbenzaldehyde
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CAS No.

487-68-3
Record name 2,4,6-Trimethylbenzaldehyde
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Melting Point

14 °C
Record name 2,4,6-Trimethylbenzaldehyde
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Synthesis routes and methods

Procedure details

A benzene solution of 180 g (1.5 moles) of mesitylene, 90 g of aluminum chloride and 13 g of nickel dichloride was stirred at 70° C. to 80° C. Simultaneously, 125 ml of formic acid was added dropwise to 230 ml of chlorosulfonic acid to generate carbon monoxide and hydrogen chloride gas which were blown into the above benzene solution for 6 hours. Next, water and ethyl acetate were added to the solution which was separated into an organic and an aqueous layer. The organic layer was washed with an aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/1) to give 34.5 g (0.233 mole) of 2,4,6-trimethylbenzaldehyde as a colorless oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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